molecular formula C16H18FN3O3 B2902605 2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1448065-36-8

2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2902605
CAS RN: 1448065-36-8
M. Wt: 319.336
InChI Key: ONBUDYDHHLFSPZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound may also modulate the activity of various neurotransmitters in the brain, which could contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. Additionally, this compound has been shown to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In terms of physiological effects, this compound has been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in water, which could limit its potential use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of novel formulations or delivery systems could increase the solubility and bioavailability of this compound, which could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-Fluorophenol with 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUDYDHHLFSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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